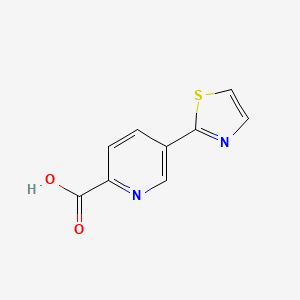

5-(Thiazol-2-yl)pyridine-2-carboxylic acid

概要

説明

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features both a thiazole ring and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic conditions. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

化学反応の分析

Oxidation Reactions

The carboxylic acid group and electron-rich thiazole ring participate in oxidation processes. For example:

-

Carboxylic Acid Stability : The carboxylic acid group is generally stable under mild oxidative conditions but can undergo decarboxylation at elevated temperatures (>200°C) or in the presence of strong oxidants like KMnO₄ .

-

Thiazole Ring Oxidation : The thiazole moiety can be oxidized to form sulfoxides (e.g., using H₂O₂) or sulfones (e.g., with meta-chloroperbenzoic acid). These reactions are critical in modulating biological activity .

Reduction Reactions

Reductive transformations primarily target the pyridine and thiazole rings:

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s aromaticity and solubility .

-

Thiazole Ring Reduction : LiAlH₄ selectively reduces the thiazole’s C=N bond, yielding a thiazolidine derivative .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature limits EAS, but the thiazole ring undergoes regioselective substitutions:

-

Halogenation : Bromination at the 4-position of the thiazole ring occurs with Br₂ in acetic acid .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the thiazole ring .

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s 3-position is susceptible to NAS under harsh conditions (e.g., NH₃ at 150°C) .

Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂/ROH | Pyridine-2-carboxylate esters | 85–92 | |

| Amidation | NH₃ or amines (EDC/HOBt) | Pyridine-2-carboxamides | 78–90 |

Thiazole Modifications

-

Methylation : CH₃I/Ag₂O methylates the thiazole’s sulfur atom, forming a thiazolium salt .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position of the thiazole (Pd(PPh₃)₄, K₂CO₃) .

Cyclization and Multicomponent Reactions

The compound participates in cycloadditions and multicomponent reactions (MCRs):

-

Hantzsch Thiazole Synthesis : Reacts with α-haloketones to form fused thiazolo-pyridine systems .

-

Pyrazoloquinolinone Synthesis : Acts as a precursor in MCRs with aldehydes and 5-aminopyrazoles, yielding bioactive heterocycles (84–98% yields) .

Coordination Chemistry

The pyridine and thiazole nitrogen atoms act as ligands for metal ions:

-

Metal Complexation : Forms stable complexes with Cu(II), Fe(III), and Mn(II), enhancing catalytic activity in oxidation reactions .

Biological Activity Insights

-

PI3K Inhibition : Thiazolo[5,4-b]pyridine derivatives (e.g., compound 19a ) exhibit potent PI3Kα inhibition (IC₅₀ = 3.6 nM) .

-

Anticancer Activity : Pyridine-thiazole hybrids show efficacy against breast cancer (IC₅₀ = 5.71 μM) .

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 19a | PI3Kα | 3.6 nM | |

| Pyrazoloquinolinone | GSK3β | 10–30 µM | |

| Thiazole-Pyridine Hybrid | MCF-7 cells | 5.71 µM |

科学的研究の応用

Medicinal Chemistry

5-(Thiazol-2-yl)pyridine-2-carboxylic acid serves as an important building block in the synthesis of various bioactive compounds. Its thiazole and pyridine moieties contribute to its ability to interact with biological targets effectively.

Anticancer Activity

Research has shown that derivatives of thiazole and pyridine exhibit anticancer properties. For example, compounds synthesized from this compound have been tested against several cancer cell lines, demonstrating promising cytotoxic effects. A study reported that certain derivatives displayed significant selectivity and potency against human glioblastoma and melanoma cells, indicating the potential for developing new anticancer agents based on this compound .

Anticonvulsant Properties

The compound has also been linked to anticonvulsant activity. A specific derivative demonstrated high efficacy in protecting against seizures in animal models, suggesting that modifications to the thiazole-pyridine structure can enhance anticonvulsant properties . The structure-activity relationship (SAR) studies indicate that specific substitutions can lead to increased potency.

This compound exhibits various biological activities that make it a candidate for drug development.

TRPV3 Modulation

Recent studies have identified the compound as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in pain sensation and inflammatory responses. Compounds derived from this compound have been shown to activate TRPV3, indicating potential applications in treating conditions related to pain and inflammation .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial properties. Compounds incorporating this compound have been evaluated for their activity against various bacterial strains, showing effective inhibition, which highlights its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities.

Synthetic Routes

Several synthetic pathways have been developed for creating derivatives of this compound, including:

- Cyclization reactions involving thiazole and pyridine precursors.

- Functionalization at different positions on the aromatic rings to optimize biological activity.

These synthetic strategies allow researchers to explore a wide range of structural modifications that can enhance the pharmacological profile of the resulting compounds.

Case Study: Anticancer Derivatives

In one notable case study, a series of derivatives based on this compound were synthesized and tested against various cancer cell lines (e.g., U251 glioblastoma). The most active compound showed an IC50 value significantly lower than standard chemotherapeutics like cisplatin, suggesting a new avenue for cancer treatment .

Case Study: TRPV3 Modulation

Another study focused on the modulation of TRPV3 channels by derivatives of this compound. The findings indicated that specific modifications could enhance the activation of TRPV3, leading to potential treatments for chronic pain conditions .

作用機序

The mechanism of action of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

類似化合物との比較

Similar Compounds

- Thiazole-4-carboxylic acid

- Pyridine-2-carboxylic acid

- 2-Aminothiazole

Uniqueness

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile reactivity and the potential for multiple applications in various fields .

生物活性

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, including antimicrobial and potential antitumor properties. This article presents a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₆N₂O₂S and a molecular weight of approximately 206.22 g/mol. Its unique structure combines a thiazole ring with a pyridine carboxylic acid moiety, contributing to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been evaluated in several studies:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.17 | 0.23 |

| Bacillus cereus | 0.23 | 0.47 |

| Staphylococcus aureus | 0.20 | 0.30 |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

2. Antitumor Activity

Initial studies suggest that this compound may also possess antitumor properties. It has been shown to interact with specific receptors or enzymes involved in cancer pathways, although further research is necessary to elucidate these interactions fully. The compound's structure allows it to potentially inhibit protein kinases, which are crucial in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has demonstrated that substituents on the thiazole or pyridine rings can significantly affect the potency of the compound against various biological targets.

For instance, modifications at the 2-position of the thiazole ring have been associated with enhanced cytotoxicity, particularly in cancer cell lines . The presence of electronegative groups can also enhance its interaction with biological targets, increasing its overall efficacy.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions : Utilizing thiazole derivatives with pyridine carboxylic acids through condensation reactions.

- Cyclization Techniques : Employing cyclization methods involving thioamide intermediates to form the thiazole ring.

- Functional Group Modifications : Modifying existing pyridine derivatives to introduce the thiazole moiety.

These methods allow for the efficient synthesis of the compound and its derivatives for further biological evaluation .

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Candida spp. and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 31 μg/mL against resistant strains, highlighting their potential as novel antifungal agents .

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor mechanism of this compound in vitro using human cancer cell lines. The study revealed that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXFCAVXHLKGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。